A Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: A Key Building Block in Modern Chemistry
A Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: A Key Building Block in Modern Chemistry
CAS Number: 261763-02-4
This technical guide provides an in-depth overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, a crucial intermediate in the synthesis of complex organic molecules. This compound is of significant interest to researchers and professionals in the fields of drug discovery, agrochemicals, and materials science due to its unique substitution pattern which imparts desirable properties to target molecules.
Physicochemical and Safety Data
A summary of the key quantitative data for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 261763-02-4 |
| Molecular Formula | C₈H₃ClF₄O |
| Molecular Weight | 226.56 g/mol |
| Boiling Point | 196 °C |
| Density | 1.54 g/mL at 25 °C |
| Refractive Index | n20/D 1.476 |
Synthesis and Reactivity
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde is a versatile reagent in organic synthesis. The presence of the aldehyde functional group allows for a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol, Wittig, and Grignard reactions. The trifluoromethyl group enhances the electrophilicity of the aromatic ring and can improve the metabolic stability and pharmacokinetic profile of derivative compounds.
While specific synthetic protocols for this exact molecule are proprietary or not widely published, a common method for the preparation of similar substituted benzaldehydes involves the oxidation of the corresponding benzyl alcohol.
Experimental Protocols
The following is a representative experimental protocol for a reaction analogous to the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, based on the preparation of a structurally similar compound. This protocol is provided for illustrative purposes and should be adapted and optimized for specific laboratory conditions.
Synthesis of a Substituted Benzaldehyde via Oxidation of a Benzyl Alcohol
This procedure details the oxidation of a substituted benzyl alcohol to the corresponding benzaldehyde using pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this transformation.
Materials:
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(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)methanol
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Pyridinium chlorochromate (PCC)
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Dichloromethane (DCM), anhydrous
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Diethyl ether
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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To a stirred solution of (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)methanol in anhydrous dichloromethane, add pyridinium chlorochromate (PCC) in one portion.
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Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion of the reaction, dilute the mixture with diethyl ether and stir for an additional 30 minutes.
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Filter the mixture through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with diethyl ether.
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Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde.
Synthetic Workflow and Applications
As a versatile building block, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde is utilized in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. For instance, it can be a key starting material in the synthesis of novel anti-inflammatory and anti-cancer drugs. The aldehyde functionality serves as a handle for the introduction of diverse molecular fragments, leading to the generation of libraries of compounds for biological screening.
Below is a conceptual workflow illustrating the role of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde in a multi-step synthesis.
Caption: A generalized synthetic workflow illustrating the use of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde as a starting material for the synthesis of complex bioactive molecules.
